2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

GABA-A receptor pharmacology Ligand-gated ion channel Fragment-based drug discovery

2-Amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide (CAS 1401664-78-5) is a chiral amino acid amide derivative characterized by a (2S)-valine scaffold coupled via an amide bond to a (3S)-1-methylpyrrolidin-3-amine moiety. With a molecular formula of C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol, this compound is classified as a small-molecule building block and fragment.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
Cat. No. B11805685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCN(C1)C)N
InChIInChI=1S/C10H21N3O/c1-7(2)9(11)10(14)12-8-4-5-13(3)6-8/h7-9H,4-6,11H2,1-3H3,(H,12,14)/t8-,9?/m0/s1
InChIKeyQJXIBASHGKHCKI-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide: Procurement-Grade Chiral Amino Acid Amide for GABA-A Receptor Research


2-Amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide (CAS 1401664-78-5) is a chiral amino acid amide derivative characterized by a (2S)-valine scaffold coupled via an amide bond to a (3S)-1-methylpyrrolidin-3-amine moiety . With a molecular formula of C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol, this compound is classified as a small-molecule building block and fragment . It is distinguished from its diastereomer, (2S)-2-amino-3-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]butanamide (CAS 1401668-20-9), solely by the stereochemical configuration at the pyrrolidine 3-position . This compound has documented, albeit weak, affinity for human GABA-A receptor subtypes, making it a reference ligand for structure-activity relationship (SAR) studies and fragment-based drug discovery campaigns targeting pentameric ligand-gated ion channels [1].

Why Generic Substitution Fails for 2-Amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide: The Criticality of Pyrrolidine Stereochemistry


In-class substitution of 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide with its (3R)-diastereomer, other regioisomers, or N-desmethyl analogs is not scientifically equivalent. The pyrrolidine 3-position stereochemistry directly alters the three-dimensional presentation of the amide pharmacophore, which is critical for molecular recognition at asymmetric binding sites such as the GABA-A receptor orthosteric or allosteric pockets [1]. Even in the absence of high-affinity binding, this compound's weak IC₅₀ values against beta3 (170,000 nM) and alpha1 (120,000 nM) GABA-A receptor subtypes serve as precise reference points that are structurally unique. An (R)-configured pyrrolidine or an altered amide linker will yield a different binding fingerprint, confounding SAR and fragment growth trajectories . Therefore, procurement specifications must enforce exact stereochemical and positional isomer identity to ensure experimental reproducibility .

Quantitative Differentiation Evidence for 2-Amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide Against Closest Analogs


GABA-A Receptor Beta3 vs. Alpha1 Subtype Binding Profile: (S,S)-Diastereomer Selectivity Fingerprint

The (S,S)-diastereomer, 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide, exhibits a measurable binding profile across human GABA-A receptor subtypes. In a radioligand displacement assay using [³H]R-(-)-14 on FLAG-tagged receptors expressed in HEK293S cells, it showed an IC₅₀ of 170,000 nM for the beta3 subunit and 120,000 nM for the alpha1 subunit [1]. This establishes a quantitative, albeit weak, binding fingerprint. The (S,R)-diastereomer (CAS 1401668-20-9), which differs only by inversion at the pyrrolidine 3-position, lacks publicly available equivalent binding data, meaning its GABA-A receptor interaction profile is uncharacterized [2].

GABA-A receptor pharmacology Ligand-gated ion channel Fragment-based drug discovery Stereochemical SAR

Structural Differentiation from the (S,R)-Diastereomer via SMILES and InChI Key Comparison

The two diastereomers are structurally distinguished by inverted stereochemistry at the pyrrolidine 3-position, producing unique InChI Keys and Canonical SMILES strings. The target compound (S,S) has InChI Key QJXIBASHGKHCKI-IUCAKERBSA-N and SMILES CC(C)[C@H](N)C(=O)N[C@H]1CCN(C)C1 . The (S,R)-diastereomer has InChI Key QJXIBASHGKHCKI-RQJHMYQMSA-N and SMILES CC(C)[C@H](N)C(=O)N[C@@H]1CCN(C)C1 . While these are predicted to have identical molecular formula and mass, they may exhibit different physicochemical properties, such as retention time in chiral chromatography, which is critical for analytical method development.

Chiral resolution Analytical chemistry Quality control Procurement specification

Supplier-Reported Purity and Hazard Profile for Laboratory Procurement

Multiple vendors report the (S,S)-diastereomer at purities of 95% to ≥98%, suitable for research-grade applications . The compound is classified under GHS07 as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335) . These safety data sheets (SDS) provide standardized handling guidance. In contrast, for the (S,R)-diastereomer, while similar purity levels are reported, the availability from some suppliers is listed as 'discontinued' (e.g., CymitQuimica), indicating potential long-term supply chain risk .

Chemical procurement Safety assessment Purity specification Laboratory handling

Predicted Physicochemical Property Differentiation: Boiling Point and pKa

Computationally predicted properties offer preliminary differentiation. The (S,S)-diastereomer is predicted to have a boiling point of 348.3±42.0 °C and a pKa of 14.90±0.20 . These values suggest low volatility and very weak acidity. While the (S,R)-diastereomer is predicted to have an identical molecular weight, its predicted boiling point and pKa values are not publicly cataloged in the same databases, limiting direct in silico comparison . This lack of data means the (S,S)-diastereomer offers a more completely profiled chemical entity for computational chemists.

Physicochemical properties ADME prediction Compound handling Purification

Best Research and Industrial Application Scenarios for 2-Amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide


Fragment-Based Lead Discovery Targeting GABA-A Receptor Subtypes

Due to its characterized, albeit weak, binding to human GABA-A receptor beta3 (IC₅₀ = 170,000 nM) and alpha1 (IC₅₀ = 120,000 nM) subunits, this (S,S)-diastereomer serves as a validated fragment hit for initiating structure-guided optimization [1]. Its low molecular weight (199.29 g/mol) and defined stereochemistry make it an ideal starting point for fragment growing or linking strategies aimed at improving affinity and subtype selectivity [1].

Stereochemical Probe in Medicinal Chemistry SAR Campaigns

The compound provides a pure (S,S)-configured 1-methylpyrrolidin-3-amine scaffold. In SAR studies where the pyrrolidine ring vector is critical for target engagement, this exact diastereomer is required to avoid confounding stereochemical variables. It is specifically differentiated from the (S,R)-diastereomer (CAS 1401668-20-9), which has no reported GABA-A data and faces potential supply discontinuation [2].

Development of Chiral Analytical Methods and Reference Standards

The distinct InChI Key and SMILES of the (S,S)-diastereomer facilitate the development of chiral HPLC or SFC methods for diastereomeric purity determination. Researchers can use the compound to spike into samples of its (S,R)-diastereomer to establish resolution and limit of detection, ensuring the integrity of downstream biological assays .

Building Block for Diversity-Oriented Synthesis of Pyrrolidine-Containing Libraries

As a primary amine and amide, the compound is amenable to further derivatization (e.g., reductive amination, acylation). Its commercial availability at 95-98% purity from multiple vendors ensures reliable sourcing for parallel synthesis of novel pyrrolidine amide libraries for phenotypic screening .

Quote Request

Request a Quote for 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.